2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
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Overview
Description
2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as starting materials.
Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the oxadiazole ring with 3,4-dimethoxybenzyl halides under basic conditions.
Addition of the Nitrophenyl Group: The final step involves the coupling of the intermediate with 4-nitrophenyl ethanone through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials such as organic semiconductors and self-assembled monolayers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone
- 2-[[5-(3,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-yl]thio]-1-(4-phenylpiperazino)ethanone
Uniqueness
The presence of the oxadiazole ring and the specific arrangement of functional groups in 2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone distinguishes it from similar compounds. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H17N3O6S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C19H17N3O6S/c1-26-16-8-3-12(9-17(16)27-2)10-18-20-21-19(28-18)29-11-15(23)13-4-6-14(7-5-13)22(24)25/h3-9H,10-11H2,1-2H3 |
InChI Key |
FOVAEGOPOODMIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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